![molecular formula C22H19N5O4S B2947344 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891125-94-3](/img/structure/B2947344.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Mecanismo De Acción
Target of Action
The primary target of TCMDC-124319 is the essential malarial kinase PfCLK3 . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA .
Mode of Action
TCMDC-124319 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This specific interaction improves the selectivity of the compound for PfCLK3 over human kinases .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124319 affects the RNA splicing process in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in RNA processing . By inhibiting PfCLK3, TCMDC-124319 disrupts this process, leading to detrimental effects on the parasite.
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Result of Action
The result of TCMDC-124319’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential RNA processing in the parasite, leading to its death .
Análisis Bioquímico
Biochemical Properties
TCMDC-124319 has been identified as an inhibitor of the Plasmodium falciparum protein kinase PfCLK3 . This enzyme plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of the blood stage of Plasmodium falciparum . TCMDC-124319 interacts with PfCLK3, inhibiting its activity and thereby affecting the parasite’s ability to survive and proliferate .
Cellular Effects
The cellular effects of TCMDC-124319 are primarily observed in its interactions with Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria . By inhibiting PfCLK3, TCMDC-124319 disrupts the parasite’s RNA splicing processes, which are crucial for its survival and proliferation . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124319 involves its interaction with the PfCLK3 enzyme . This interaction inhibits the activity of PfCLK3, disrupting the RNA splicing processes that are crucial for the survival and proliferation of Plasmodium falciparum . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the triazolopyridazine moiety. The final step involves the formation of the acetamide linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency and safety in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide include:
- 1,4-benzodioxin derivatives
- Triazolopyridazine compounds
- Sulfanylacetamide derivatives
Uniqueness
What sets this compound apart is its unique combination of the benzodioxin, triazolopyridazine, and sulfanylacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to elucidate its therapeutic potential.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonamides and acetamides. The synthesis typically employs methods such as microwave-assisted reactions or conventional organic synthesis techniques.
General Synthetic Route
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
- 4-methylbenzenesulfonyl chloride.
- 2-bromo-N-(un/substituted-phenyl)acetamides.
-
Procedure :
- The amine is reacted with sulfonyl chloride in an alkaline medium to form the sulfonamide.
- Subsequent reactions with bromoacetamides yield the final product through nucleophilic substitution.
Biological Activity
The biological activity of the compound has been evaluated primarily in terms of its enzyme inhibitory potential and anticancer properties.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism; inhibition may aid in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Relevant for Alzheimer's disease treatment; inhibition can enhance acetylcholine levels in the brain.
Table 1 summarizes the enzyme inhibition data:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits anticancer properties against various cancer cell lines. Notably, it showed significant growth inhibition in:
- Leukemia (CCRF-CEM) : Growth inhibition of approximately 47%.
- Breast Cancer (MDA-MB-231) : Growth inhibition around 31%.
Table 2 details the anticancer activity:
Case Studies
A notable case study involved the evaluation of a series of related compounds in a preclinical setting. The study focused on their potential to inhibit cancer cell proliferation and their effects on enzyme activity relevant to metabolic disorders.
Findings from Case Studies
- Inhibition of Tumor Growth : Compounds similar to this compound demonstrated promising results in reducing tumor size in xenograft models.
- Mechanism of Action : The mechanism was hypothesized to involve modulation of signaling pathways associated with cell survival and apoptosis.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)16-7-9-20-24-25-22(27(20)26-16)32-13-21(28)23-14-6-8-18-19(12-14)31-11-10-30-18/h2-9,12H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFDJAJCNYIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.